molecular formula C20H19F3N2O3 B2872261 N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1448052-58-1

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2872261
CAS No.: 1448052-58-1
M. Wt: 392.378
InChI Key: CLIQZPXVCNLFBO-UHFFFAOYSA-N
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Description

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide is a diamide derivative characterized by a central ethanediamide backbone with two distinct substituents:

  • N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl): This group features a tertiary alcohol moiety attached to a cyclopropyl ring and a phenyl group, creating a sterically crowded environment. The cyclopropyl ring may enhance conformational rigidity, while the hydroxyl group could participate in hydrogen bonding.
  • N-[2-(trifluoromethyl)phenyl]: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The electron-withdrawing -CF₃ group likely influences electronic properties and metabolic stability.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)15-8-4-5-9-16(15)25-18(27)17(26)24-12-19(28,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,28H,10-12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIQZPXVCNLFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the hydroxy group: The hydroxy group can be introduced via hydroboration-oxidation of the cyclopropyl group.

    Attachment of the phenylethyl group: This step involves the alkylation of the intermediate compound with a phenylethyl halide under basic conditions.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and the appropriate amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The oxalamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of substituted derivatives

Scientific Research Applications

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity, while the hydroxy and phenylethyl groups influence its reactivity and solubility.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Halogen/Hydroxyl Groups : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to chlorine in 3-chloro-N-phenyl-phthalimide or hydroxyl groups in Eli Lilly’s compound .
  • Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound introduces steric hindrance and rigidity, contrasting with the methyl group in Eli Lilly’s compound, which may improve solubility .

Research Findings and Data Gaps

  • : Highlights the importance of substituent purity in polymer precursors, a consideration applicable to the target compound’s synthesis .
  • : Demonstrates chiral resolution techniques (e.g., Chiralpak® OD), which may be critical if the target compound’s hydroxyl group creates stereoisomers .
  • Unanswered Questions: No data exists on the target compound’s solubility, stability, or biological activity. Further studies should prioritize these areas.

Biological Activity

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H22F3N2O2\text{C}_{21}\text{H}_{22}\text{F}_{3}\text{N}_{2}\text{O}_{2}
PropertyValue
Molecular Weight394.41 g/mol
Molecular FormulaC21H22F3N2O2
CAS Number2034408-54-1
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzyme pathways involved in inflammatory processes and cellular signaling.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that play critical roles in inflammation and pain pathways.
  • Receptor Modulation : It may also modulate receptor activity, particularly those related to neurotransmission and pain perception.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, with a significant bioavailability profile when administered orally. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High volume of distribution indicating extensive tissue binding.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties in various animal models. For instance:

  • In a study involving induced arthritis in rats, the compound significantly reduced paw swelling and joint inflammation compared to control groups, indicating its potential utility in treating inflammatory diseases.

Case Studies

  • Case Study 1: Arthritis Model
    • Objective : To evaluate the anti-inflammatory effects in a rat model of arthritis.
    • Findings : The treatment group showed a reduction in inflammatory markers (TNF-alpha, IL-6) and improved mobility scores compared to controls.
    • : Suggests efficacy in managing inflammatory conditions.
  • Case Study 2: Pain Management
    • Objective : Assess analgesic properties using a formalin test in mice.
    • Findings : Mice treated with the compound exhibited significantly less pain response during both the acute and chronic phases of the test.
    • : Indicates potential as an analgesic agent.

Safety and Toxicity

Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential toxicity.

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